What is the chemical structure of Ranitidine-N-oxide?
What is the chemical structure of Ranitidine-N-oxide?
An In-Depth Technical Guide to the Structural Elucidation, Metabolic Profiling, and Analytical Characterization of Ranitidine-N-oxide
As a Senior Application Scientist, understanding the precise chemical nature, metabolic origins, and analytical behavior of drug metabolites is paramount for robust drug development and impurity profiling. Ranitidine-N-oxide is the primary oxidative metabolite of ranitidine, a widely utilized histamine H2-receptor antagonist[1]. This whitepaper provides a comprehensive, field-proven guide to the chemical structure, enzymatic causality, synthesis, and analytical quantification of Ranitidine-N-oxide.
Chemical Structure and Physicochemical Causality
Ranitidine-N-oxide is formed by the selective oxidation of the tertiary amine group within the ranitidine molecule. Its IUPAC name is N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide[2].
Structurally, the molecule retains the core pharmacophore features of ranitidine—the furan ring, the thioether linker, and the nitroethenediamine moiety—but features a coordinate covalent bond ( N+−O− ) at the terminal N,N-dimethylamine group[3].
The Causality of the N-Oxide Dipole: The introduction of the highly polar N+−O− moiety fundamentally alters the molecule's physicochemical behavior. The strong dipole drastically increases the hydrophilicity of the molecule compared to the parent drug.
-
Physiological Impact: This increased polarity prevents passive reabsorption in the renal tubules, facilitating rapid renal clearance.
-
Analytical Impact: In reversed-phase chromatography, this hydrophilicity reduces the molecule's affinity for hydrophobic stationary phases (e.g., C18), causing Ranitidine-N-oxide to elute significantly earlier than ranitidine[4].
Table 1: Key Physicochemical Identifiers of Ranitidine-N-oxide
| Property | Value / Description | Reference |
| Molecular Formula | C13H22N4O4S | [3] |
| Molecular Weight | 330.41 g/mol | [3] |
| PubChem CID | 62985 (General) / 3033888 (E-isomer) | [3],[2] |
| CAS Registry Number | 73857-20-2 | [5] |
| LogP (Computed) | -0.3 (Highly hydrophilic) | [3] |
Metabolic Pathway and Enzymatic Selectivity
In vivo, ranitidine undergoes hepatic metabolism primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3) , with minor contributions from Cytochrome P450 (CYP) enzymes[6],[7].
FMO3 is responsible for oxidizing nucleophilic heteroatoms. While ranitidine contains both a tertiary amine and a thioether, FMO3 exhibits a pronounced regioselectivity, producing Ranitidine-N-oxide and Ranitidine-S-oxide at a ratio of approximately 4:1[7].
Mechanistic Causality: The tertiary amine is sterically highly accessible and possesses a higher electron density than the thioether sulfur, which is sterically hindered by the adjacent bulky furan ring and ethyl linker. This kinetic preference makes the N-oxide the dominant oxidative metabolite, accounting for 4–6% of the excreted dose in human urine[6].
Hepatic metabolic pathway of ranitidine mediated by FMO3 and CYP450 enzymes.
Experimental Protocol: Chemical Synthesis of Reference Standards
To perform accurate impurity profiling or pharmacokinetic quantification, high-purity analytical reference standards are required[5]. The synthesis of Ranitidine-N-oxide relies on the selective oxidation of the tertiary amine without over-oxidizing the thioether to a sulfoxide or sulfone.
Step-by-Step Methodology: Kinetically Controlled N-Oxidation
-
Dissolution: Dissolve 1.0 g of ranitidine hydrochloride in 20 mL of methanol in a 100 mL round-bottom flask.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C.
-
Causality: Maintaining a near-freezing temperature is critical. It kinetically favors the oxidation of the highly nucleophilic tertiary amine over the less reactive thioether, preventing the formation of the S,N-dioxide impurity.
-
-
Oxidation: Slowly add 1.1 molar equivalents of 30% H2O2 dropwise under continuous magnetic stirring.
-
Reaction Propagation: Remove the ice bath after 30 minutes and allow the mixture to stir at room temperature for 12 hours.
-
Quenching & Extraction: Quench the reaction with a saturated sodium bicarbonate solution to neutralize the hydrochloride salt. Extract the aqueous layer with dichloromethane ( 3×20 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate via rotary evaporation. Purify the crude residue using preparative HPLC to isolate the pure Ranitidine-N-oxide fraction.
Analytical Methodology: LC-MS/MS Quantification
For the simultaneous determination of ranitidine and its N-oxide metabolite in biological fluids, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity[4].
Self-Validating System Design: A robust analytical protocol must be self-validating. This is achieved by incorporating a stable-isotope-labeled internal standard (IS) prior to extraction to correct for matrix effects and extraction recovery losses, alongside rigorous system suitability testing (SST) injections before the sample queue.
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Specification | Causality / Rationale |
| Column | Phenomenex C18 (150 x 4.6 mm, 5 µm) | Provides optimal hydrophobic retention for the parent drug while allowing the hydrophilic N-oxide to elute rapidly but distinctly. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) | Crucial: Ammonium acetate acts as a volatile buffer. At pH 5.5, it suppresses secondary interactions with residual silanols, ensuring sharp peaks and providing volatile ions for ESI. |
| Mobile Phase B | Acetonitrile | Strong organic modifier for gradient elution. |
| Flow Rate | 0.5 mL/min | Balances chromatographic resolution with MS desolvation efficiency. |
| Ionization | ESI (Positive Ion Mode) | The basic nitrogen atoms in the ranitidine structure readily accept protons ( [M+H]+ ) in the acidic/buffered mobile phase. |
Step-by-Step Analytical Workflow:
-
Sample Preparation: Aliquot 1.0 mL of human plasma/urine into a microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the Internal Standard (e.g., ranitidine-d6) to the sample and vortex for 30 seconds.
-
Liquid-Liquid Extraction (LLE): Adjust the sample to a basic pH (pH ~9) using 0.1 M NaOH to deprotonate the amines, maximizing their partition coefficient into the organic phase. Add 3 mL of an acetonitrile-ethyl acetate mixture (3:2, v/v)[7].
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes. Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution & Injection: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85% A / 15% B). Inject 10 µL into the LC-MS/MS system.
Self-validating LC-MS/MS workflow for the quantification of ranitidine metabolites.
References
- PubChem.
- PubChem. "N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)
- Wikipedia. "Ranitidine"
- MilliporeSigma. "Ranitidine N-oxide analytical standard 73857-20-2"
- European Medicines Agency (EMA). "Ranitidine EMA-H-A31-1491 - Assessment Report"
- ResearchGate. "Oxidation of Ranitidine by Isozymes of Flavin-Containing Monooxygenase and Cytochrome P450"
- Benchchem. "Application Note: Utilization of Ranitidine S-oxide as a Reference Standard in Pharmaceutical Analysis"
Sources
- 1. Ranitidine - Wikipedia [en.wikipedia.org]
- 2. N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide | C13H22N4O4S | CID 3033888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ranitidine N-oxide | C13H22N4O4S | CID 62985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ranitidine N-oxide analytical standard 73857-20-2 [sigmaaldrich.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
